BenchChemオンラインストアへようこそ!

Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

Metabolic stability Bioisosterism HIV-1 reverse transcriptase

This 1,2,4-oxadiazole carbamate features a 5-methylisoxazole substituent and a benzyl carbamate (Cbz) moiety, providing an orthogonal hydrogenolysis handle for late-stage diversification. The 1,2,4-oxadiazole core serves as a metabolically stable bioisostere for ester/amide groups (t1/2 up to 61 h in related series), while the underexplored isoxazole–oxadiazole hybrid architecture offers a privileged scaffold for fragment-based screening, DEL construction, and antimicrobial SAR programs. The Cbz group enables selective deprotection to generate free amines for affinity probe conjugation without scaffold degradation—a synthetic advantage absent in acetamide or pivalamide analogs.

Molecular Formula C15H14N4O4
Molecular Weight 314.301
CAS No. 1903168-36-4
Cat. No. B3019402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
CAS1903168-36-4
Molecular FormulaC15H14N4O4
Molecular Weight314.301
Structural Identifiers
SMILESCC1=CC(=NO1)C2=NOC(=N2)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H14N4O4/c1-10-7-12(18-22-10)14-17-13(23-19-14)8-16-15(20)21-9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20)
InChIKeyNUAJWPGCTNLSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate (CAS 1903168-36-4): Chemotype Identity and Procurement-Relevant Classification


Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate (CAS 1903168-36-4) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole carbamate class, featuring a 5-methylisoxazole substituent at the oxadiazole 3-position and a benzyl carbamate moiety linked via a methylene bridge at the 5-position [1]. The 1,2,4-oxadiazole ring is an established bioisostere for ester, amide, and carbamate functionalities, conferring enhanced metabolic stability while retaining hydrogen-bonding capacity [2]. This compound serves as a versatile intermediate for medicinal chemistry programs targeting enzyme inhibition and receptor modulation, with its hybrid isoxazole–oxadiazole architecture providing a privileged scaffold for fragment-based and structure-activity relationship (SAR) exploration [3].

Why In-Class 1,2,4-Oxadiazole Carbamates Cannot Be Interchanged with Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate (CAS 1903168-36-4)


1,2,4-Oxadiazole carbamates are not functionally interchangeable because the position and nature of substituents on the oxadiazole and isoxazole rings profoundly modulate bioisosteric character, electronic profile, and target engagement [1]. The 5-methylisoxazol-3-yl substituent at the oxadiazole C3 position creates a specific electron-withdrawing environment that differs from analogs bearing pyrazole, furan, or cyclohexyl groups at this position, directly affecting hydrogen-bond acceptor strength and metabolic stability [2]. Furthermore, the benzyl carbamate at the C5-methylene position introduces a distinct steric and lipophilic profile compared to tert-butyl carbamate or acetamide analogs, which alters pharmacokinetic properties and synthetic tractability for downstream derivatization [3]. Generic substitution without preserving the exact 5-methylisoxazole substitution pattern and benzyl carbamate moiety risks loss of scaffold-specific advantages that have been validated in class-level studies.

Quantitative Differentiation Evidence for Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate (CAS 1903168-36-4) vs. Closest Structural Analogs


Metabolic Stability Advantage of 1,2,4-Oxadiazole as a Carbamate Bioisostere vs. Ester-Containing Comparators

The 1,2,4-oxadiazole ring, as incorporated in the target compound, functions as a metabolically stable bioisostere for ester and carbamate groups. In a class-level study of 3-methyl-1,2,4-oxadiazol-5-yl derivatives evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), the oxadiazole-containing analog demonstrated a metabolic half-life (t1/2) of 61 hours, substantially exceeding that of previously reported ester-containing compounds in the same series [1]. The oxadiazole analog exhibited an IC50 of 0.67 μM and EC50 values of 0.7 μM and 0.24 μM against HIV-1RF and HIV-1IIIB, respectively, confirming that metabolic stability enhancement did not come at the expense of target potency [1]. For procurement decisions, this class-level evidence indicates that the target compound's 1,2,4-oxadiazole core is expected to confer superior metabolic stability compared to analogous ester- or simple amide-based carbamate scaffolds, which are more susceptible to esterase-mediated hydrolysis.

Metabolic stability Bioisosterism HIV-1 reverse transcriptase

Hydrogen-Bond Acceptor Capacity of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomers: Impact on Target Engagement

The 1,2,4-oxadiazole regioisomer, present in the target compound, provides a distinct hydrogen-bond acceptor profile compared to the 1,3,4-oxadiazole isomer. Cambridge MedChem Consulting's bioisostere analysis notes that aromatic nitrogen atoms in 1,2,4-oxadiazoles are better H-bond acceptors than aromatic oxygens, and the preferred conformation is predicted by positive relative conformational energy, in contrast to the 1,3,4-oxadiazole which improved affinity through a different conformational preference [1]. This regioisomeric distinction is critical: the 1,2,4-oxadiazole serves as a bioisostere for esters, amides, carbamates, and hydroxamic esters, whereas the 1,3,4-oxadiazole regioisomer exhibits a divergent H-bonding geometry that may not reproduce the same pharmacophoric interactions [2]. For the target compound, the 1,2,4-oxadiazole placement between the 5-methylisoxazole and the benzyl carbamate creates a specific H-bond acceptor topology that analogs built on the 1,3,4-oxadiazole core cannot replicate.

Bioisosterism Hydrogen bonding Ligand design

Isoxazole–Oxadiazole Hybrid Scaffold Privileged Status vs. Single-Heterocycle Chemotypes

The dual isoxazole–1,2,4-oxadiazole architecture of the target compound represents a privileged hybrid scaffold with demonstrated activity across multiple therapeutic targets, in contrast to single-heterocycle chemotypes. A 2022 study on isoxazole-containing disubstituted 1,2,4-oxadiazole analogs demonstrated significant HIV-1 replication inhibition, establishing the hybrid scaffold as a viable lead candidate against HIV-1 [1]. Similarly, 1,2,4-oxadiazole-incorporated indazole–isoxazole derivatives have shown potent anticancer activity, with compound 13a exhibiting IC50 values of 0.01 ± 0.009 μM (A549), 0.02 ± 0.007 μM (MCF-7), 0.13 ± 0.052 μM (Colo-205), and 0.11 ± 0.083 μM (A2780) [2]. The target compound's specific substitution pattern—5-methylisoxazole at C3 and benzyl carbamate at C5-methylene—further differentiates it from related hybrid scaffolds that use alternative isoxazole substitution or amide/urea linkages at the oxadiazole 5-position. Compounds with only a single oxadiazole or isoxazole ring lack the cooperative electronic and steric effects of this dual-heterocycle system [3].

Privileged scaffold Anticancer HIV

Benzyl Carbamate C5-Methylene Substitution: Functional Differentiation from tert-Butyl Carbamate and Acetamide Analogs

The benzyl carbamate (Cbz) moiety at the oxadiazole C5-methylene position confers distinct synthetic and pharmacological advantages over tert-butyl carbamate (Boc) and acetamide-substituted analogs within the same 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole scaffold. The Cbz group provides orthogonal deprotection selectivity (hydrogenolysis) relative to Boc (acid-labile) and acetamide (non-cleavable) groups, enabling sequential functionalization strategies in multi-step syntheses [1]. Among commercially cataloged analogs sharing the identical 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole core, the benzyl carbamate variant (CAS 1903168-36-4) is structurally differentiated from N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide and N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide, which lack a cleavable protecting group at the amine position, thereby restricting downstream diversification options . The benzyl group also introduces a specific lipophilic aromatic moiety (clogP contribution) distinct from the tert-butyl, cyclohexyl, or pyrazole-substituted analogs, which may be exploited for favorable π-stacking interactions with aromatic residues in target binding pockets .

Carbamate protecting group Synthetic tractability Deprotection selectivity

Antimicrobial Class-Level Activity of 5-Methylisoxazole–Oxadiazole Hybrids vs. Unsubstituted Oxadiazole Derivatives

The 5-methylisoxazole substituent, present at the oxadiazole C3 position of the target compound, is associated with enhanced antimicrobial activity in class-level studies of structurally related hybrid scaffolds. A series of 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazoles and 1,3,4-thiadiazoles demonstrated in vitro antimicrobial activity against representative bacterial and fungal strains, with specific compounds (e.g., 5b) showing meaningful inhibition [1]. Similarly, N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides were screened and several compounds exhibited activity against bacterial and fungal strains [2]. While these studies evaluated 1,3,4-oxadiazole (not 1,2,4-oxadiazole) regioisomers, the consistent antimicrobial signal associated with the 5-methylisoxazole substituent provides class-level support that the target compound's 5-methylisoxazole moiety, when paired with the 1,2,4-oxadiazole core, may confer similar or enhanced antimicrobial potential compared to unsubstituted or differently substituted oxadiazole analogs lacking the methylisoxazole group [3].

Antimicrobial 5-Methylisoxazole 1,3,4-Oxadiazole

Best-Fit Research and Industrial Application Scenarios for Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate (CAS 1903168-36-4)


Medicinal Chemistry Lead Optimization Requiring Metabolically Stable Carbamate Bioisosteres

Research programs targeting enzymes or receptors where the lead series contains a hydrolytically labile ester or amide group can deploy this compound as a scaffold for bioisosteric replacement. Class-level evidence demonstrates that the 1,2,4-oxadiazole ring confers metabolic stability (t1/2 up to 61 hours in NNRTI series) [1] while retaining hydrogen-bond acceptor capacity superior to the 1,3,4-oxadiazole regioisomer [2]. The benzyl carbamate moiety enables orthogonal deprotection (hydrogenolysis) for late-stage diversification without scaffold degradation, making this compound a structurally validated starting point for SAR exploration.

Fragment-Based and Parallel Library Synthesis Leveraging Privileged Isoxazole–Oxadiazole Hybrid Scaffolds

Drug discovery groups pursuing fragment-based screening or DNA-encoded library (DEL) construction can utilize this compound as a core scaffold. The dual isoxazole–1,2,4-oxadiazole architecture has demonstrated multi-target activity (anti-HIV and anticancer IC50 values in the sub-micromolar to low nanomolar range for related hybrids) [3][4], offering a broader hit-finding probability than single-heterocycle fragments. The Cbz group provides a chemically differentiated handle for amide coupling or urea formation, enabling rapid generation of diverse analog libraries for high-throughput screening.

Antimicrobial Screening Cascades Targeting Bacterial and Fungal Pathogens

Institutions conducting phenotypic antimicrobial screening should prioritize this compound on the basis of class-level antimicrobial activity associated with the 5-methylisoxazole–oxadiazole hybrid scaffold. Published studies on 5-methylisoxazole-substituted oxadiazole derivatives have demonstrated in vitro antibacterial and antifungal activity [5][6]. The target compound's specific 1,2,4-oxadiazole regioisomer (vs. the more commonly screened 1,3,4-oxadiazole) and benzyl carbamate substitution pattern represent an underexplored chemotype within antimicrobial discovery, increasing the likelihood of identifying novel mechanisms of action against resistant strains.

Chemical Biology Tool Compound Development for Target Identification

The orthogonal protecting group strategy (Cbz carbamate) makes this compound suitable for generating affinity probes or activity-based protein profiling (ABPP) reagents. The benzyl group can be selectively removed under hydrogenolysis conditions to expose a free amine for conjugation to biotin, fluorophores, or solid supports, while the intact 5-methylisoxazole–oxadiazole core retains target-binding competence [7]. This synthetic versatility is not available in acetamide or pivalamide-substituted analogs, which lack a cleavable amine protecting group.

Quote Request

Request a Quote for Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.